dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Description
Historical Context and Development
The synthesis of pyrazole derivatives dates to the late 19th century, with foundational work by Ludwig Knorr and Hans von Pechmann establishing methods for heterocyclic compound formation. Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 33146-99-5) emerged as a specialized derivative in the 20th century, driven by advancements in esterification and alkylation techniques. Early syntheses involved the reaction of hydrazines with 1,3-diketones, but modern approaches utilize nucleophilic substitution on preformed pyrazole cores. For instance, iodomethane-mediated methylation of diethyl 1H-pyrazole-3,5-dicarboxylate in acetone with potassium carbonate represents a key methodological breakthrough.
The compound’s structural characterization became feasible with X-ray crystallography, revealing planar geometries and intramolecular interactions such as C–H⋯O hydrogen bonds. These studies confirmed the ester groups’ spatial orientation and their influence on supramolecular packing via π-π stacking.
Significance in Heterocyclic Chemistry
Pyrazole derivatives occupy a central role in heterocyclic chemistry due to their electronic versatility and biological relevance. This compound serves as a precursor for synthesizing pharmacologically active compounds, including anti-inflammatory and anticancer agents. Its dicarboxylate ester groups enable facile functionalization, making it a scaffold for:
- Ligand design : Coordination complexes with transition metals (e.g., Cu, Zn) for catalytic applications.
- Drug discovery : Intermediate in creating pyrazole-amide hybrids and triazole-linked derivatives.
The compound’s electron-withdrawing ester groups enhance reactivity in nucleophilic aromatic substitution, facilitating regioselective modifications at the 3- and 5-positions. This property is critical for developing targeted therapies, such as COX-2 inhibitors inspired by celecoxib.
Overview of Pyrazole-Based Dicarboxylate Compounds
Pyrazole dicarboxylates exhibit diverse structural and functional profiles. A comparative analysis highlights key distinctions:
This compound distinguishes itself through its balance of reactivity and stability. The methyl esters minimize steric hindrance compared to bulkier analogs (e.g., benzyl derivatives), enabling efficient crystallography and mechanistic studies. Its melting point (257–258°C) and purity (≥97%) further underscore its utility in high-precision syntheses.
Structural analyses reveal that substitution patterns profoundly impact physicochemical properties. For example, replacing methyl with cyanobenzyl groups at the 1-position increases molecular weight by ~100 Da and introduces aromatic stacking interactions. Such modifications are pivotal in materials science for designing organic semiconductors or metal-organic frameworks.
Properties
IUPAC Name |
dimethyl 1-methylpyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-10-6(8(12)14-3)4-5(9-10)7(11)13-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTJNBANTMXQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502689 | |
| Record name | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33146-99-5 | |
| Record name | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, which is then esterified with dimethyl carbonate to yield the desired product . The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Organic Synthesis
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ester groups can undergo various reactions, making it a valuable intermediate in organic synthesis. For example, it can be utilized in the preparation of bi- or multidentate ligands for coordination chemistry .
Medicinal Chemistry
Research indicates that this compound possesses significant biological activity, making it relevant in pharmaceutical research. It has been explored for potential therapeutic properties, including:
- Antimicrobial Activity: Investigated for efficacy against various pathogens.
- Anticancer Properties: Studies suggest potential mechanisms for inhibiting cancer cell proliferation.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease processes .
Agricultural Chemistry
This compound is also being researched for applications in agrochemicals. Its structural features allow it to be modified for use as a pesticide or herbicide, contributing to the development of environmentally friendly agricultural products .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent anticancer activity against specific cancer cell lines. The mechanism involved apoptosis induction through modulation of key signaling pathways.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit certain enzymes linked to metabolic disorders. The findings indicated that modifications to the ester groups could enhance inhibitory potency.
Mechanism of Action
The mechanism of action of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Benzyl-Substituted Derivatives
Key Findings :
- The position of the cyano group on the benzyl substituent dictates the degree of intermolecular bonding. Para-substituted derivatives exhibit weaker interactions compared to meta-substituted analogs, which form planar sheets via π-π stacking .
- Ortho-substitution sterically hinders hydrogen bonding, resulting in isolated molecular arrangements .
Halogenated Derivatives
Key Findings :
Alkyl-Substituted Derivatives
Key Findings :
- The cyanomethyl group facilitates strong dimerization via R₂²(10) motifs, contrasting with the inertness of benzyl derivatives .
- Ethyl ester analogs (e.g., diethyl derivatives) are structurally analogous but understudied in crystallographic contexts .
Biological Activity
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (DMMPDC) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and biological implications, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties.
1. Chemical Structure and Synthesis
This compound has the molecular formula and features two carboxylate groups esterified with methyl groups. The compound is synthesized through a multi-step process involving the reaction of 1H-pyrazole-3,5-dicarboxylic acid with methylating agents.
Synthesis Steps:
- Starting Materials : 1H-pyrazole-3,5-dicarboxylic acid.
- Reagents : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Reaction Conditions : Reflux in a suitable solvent like acetone.
2.1 Anticancer Activity
DMMPDC has been studied for its potential as an anticancer agent. Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines.
Case Study Findings:
- A study demonstrated that DMMPDC inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
2.2 Antibacterial Activity
The compound also exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.
Research Findings:
- In vitro studies showed that DMMPDC had significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
2.3 Anti-inflammatory Activity
In addition to its anticancer and antibacterial effects, DMMPDC has shown promise as an anti-inflammatory agent.
Mechanism of Action:
- DMMPDC inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
3. Structure-Activity Relationship (SAR)
The biological activity of DMMPDC can be influenced by structural modifications on the pyrazole ring and carboxylate groups. Variations in substituents can lead to enhanced potency or altered selectivity towards specific biological targets.
4. Conclusion
This compound is a versatile compound with significant biological activities, particularly in anticancer, antibacterial, and anti-inflammatory domains. Ongoing research into its mechanisms of action and potential therapeutic applications continues to provide insights into its utility in medicinal chemistry.
Q & A
Basic Questions
Q. What are the standard synthetic routes for dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via alkylation of 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester using a methylating agent (e.g., methyl bromide or iodomethane) in the presence of a base like K₂CO₃. Evidence from similar derivatives (e.g., cyanobenzyl-substituted analogs) shows that refluxing in acetone for 24 hours under alkaline conditions achieves moderate yields . Solvent choice (e.g., acetone vs. acetonitrile) and reaction time significantly impact purity, as prolonged heating may lead to ester hydrolysis or byproduct formation. Post-synthesis purification via slow solvent evaporation (e.g., diethyl ether) yields crystals suitable for X-ray analysis .
Q. How is X-ray crystallography employed to determine the crystal structure of this compound, and what are the key structural features observed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the crystal lattice. For pyrazole dicarboxylates, hydrogen atoms are often modeled using idealized positions, with methyl groups refined as disordered moieties in cases of rotational ambiguity . Key structural features include:
- Planarity : The pyrazole ring typically exhibits near-planar geometry, with interplanar angles between substituents (e.g., 71.74° for cyanobenzyl derivatives) influencing packing .
- Weak interactions : C–H···O hydrogen bonds and π-π stacking (3.5–4.0 Å distances) stabilize the lattice .
- Torsional angles : Substituent orientation affects molecular symmetry and space group assignments (e.g., monoclinic vs. orthorhombic) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted to confirm its structure?
- Methodology :
- ¹H/¹³C NMR : Key signals include ester carbonyl carbons (~160–165 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm). Splitting patterns (e.g., triplets for methylene groups) confirm substituent connectivity .
- FTIR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (C–H aromatic) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns distinguish between regioisomers .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to optimize the synthesis and crystallization of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify optimal conditions (e.g., solvent polarity, temperature). For example, the ICReDD framework combines reaction path searches with experimental feedback to narrow down crystallization solvents, reducing trial-and-error approaches . Molecular dynamics simulations model crystal packing to predict polymorphs, leveraging intermolecular interaction energies (e.g., C–H···O vs. π-π contributions) .
Q. What strategies are recommended for resolving contradictions in spectroscopic or crystallographic data when analyzing structurally similar pyrazole derivatives?
- Methodology :
- Comparative analysis : Cross-validate NMR/XRD data with structurally characterized analogs (e.g., diethyl vs. dimethyl esters) to identify systematic shifts in chemical shifts or lattice parameters .
- Disorder modeling : For ambiguous electron density regions (e.g., rotating methyl groups), refine occupancy ratios using constraints from equivalent positions in related compounds .
- Multivariate statistics : Apply principal component analysis (PCA) to spectral datasets to isolate variables causing discrepancies .
Q. How do weak non-covalent interactions (C–H···O, π-π stacking) influence the supramolecular assembly of this compound, and what methods are used to study these interactions?
- Methodology :
- Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) and visualizes contact distances using software like CrystalExplorer .
- Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions linked to π-π stacking disruptions .
- DFT calculations : Compute interaction energies (e.g., SAPT2+) to rank contributions of C–H···O vs. π-π interactions to lattice stability .
Q. In the context of designing derivatives with enhanced biological activity, what structural modifications have been explored, and how are their effects evaluated?
- Methodology :
- Bioisosteric replacement : Substitute the methyl group with bioisosteres (e.g., trifluoromethyl, cyanobenzyl) to modulate lipophilicity and target binding .
- SAR studies : Test derivatives for antiviral (e.g., HCV protease inhibition) or anticancer activity using in vitro assays (e.g., MTT cytotoxicity), correlating IC₅₀ values with substituent electronic profiles .
- Docking simulations : Predict binding modes with target proteins (e.g., NS5B polymerase) to guide synthetic prioritization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
